molecular formula C20H24N6O2S2 B2587337 2-((5-(4-(1H-indole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide CAS No. 1105200-35-8

2-((5-(4-(1H-indole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

Cat. No. B2587337
CAS RN: 1105200-35-8
M. Wt: 444.57
InChI Key: DSYUGKKYTXRNKY-UHFFFAOYSA-N
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Description

2-((5-(4-(1H-indole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C20H24N6O2S2 and its molecular weight is 444.57. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Activities : Novel 1,3,4-thiadiazole amide compounds containing piperazine have been synthesized, demonstrating inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus (Xia, 2015).

  • Antimicrobial Applications : A range of thiadiazolyl piperidine and piperazine-based compounds were created from stearic acid and tested for antimicrobial activities against various bacteria and fungi. These compounds also exhibited desirable physico-chemical and surface properties as nonionic surfactants (Abdelmajeid, Amine, & Hassan, 2017).

  • Antileishmanial Activity : Piperazinyl-linked thiadiazoles with benzamidine substituents showed significant antileishmanial activity, with some compounds exhibiting low toxicity and high selectivity indices (Tahghighi et al., 2011).

  • Antioxidant and Antitumor Evaluation : Certain N-substituted-2-amino-1,3,4-thiadiazoles demonstrated promising antioxidant and antitumor activities, providing a basis for further exploration in cancer treatment (Hamama, Gouda, Badr, & Zoorob, 2013).

  • Antibacterial Screening : Novel thiadiazoles, triazoles, and oxadiazoles containing the piperazine nucleus were synthesized and showed moderate activity against specific bacterial strains (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

  • Anticancer Activity : Piperazine-2,6-dione derivatives and their indole-2-carbonyl counterparts were synthesized and evaluated for anticancer activity, showing potential in this field (Kumar et al., 2013).

  • DNA Binding Investigations : Thiadiazole derivatives of ibuprofen and ciprofloxacin showed significant intercalative binding with DNA, indicating potential as anti-cancer drug candidates (Farooqi et al., 2018).

properties

IUPAC Name

2-[[5-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S2/c1-13(2)22-17(27)12-29-20-24-23-19(30-20)26-9-7-25(8-10-26)18(28)15-11-21-16-6-4-3-5-14(15)16/h3-6,11,13,21H,7-10,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYUGKKYTXRNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-(1H-indole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

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